molecular formula C17H20O7 B1157234 2-O-Acetyltutin CAS No. 2749-28-2

2-O-Acetyltutin

Cat. No.: B1157234
CAS No.: 2749-28-2
M. Wt: 336.3 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

2-O-Acetyltutin: is a natural sesquiterpenoid compound isolated from the herbs of Coriaria nepalensis WallThe compound has the molecular formula C17H20O7 and a molecular weight of 336.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-O-Acetyltutin involves multiple steps, starting from the extraction of the natural product from Coriaria nepalensis Wall. The compound is then subjected to acetylation to obtain this compound. The reaction conditions typically involve the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of the natural product, followed by purification and acetylation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-O-Acetyltutin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

2-O-Acetyltutin has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-O-Acetyltutin involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Uniqueness of 2-O-Acetyltutin: this compound is unique due to its specific acetylation at the 2-O position, which imparts distinct chemical and biological properties. This unique structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

Properties

IUPAC Name

[(1S,2R,3S,5R,6R,7R,8S,9R,12R)-2-hydroxy-7-methyl-11-oxo-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-8-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O7/c1-6(2)8-9-14(19)23-10(8)11(22-7(3)18)15(4)16(5-21-16)12-13(24-12)17(9,15)20/h8-13,20H,1,5H2,2-4H3/t8-,9+,10+,11+,12+,13-,15-,16+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEQFDNPPWQXQE-VKLNUZRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1C2C(C3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1[C@@H]2[C@H]([C@]3([C@@]4(CO4)[C@H]5[C@@H]([C@]3([C@H]1C(=O)O2)O)O5)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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